molecular formula C11H7Cl2NO3S B7788776 2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid

2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B7788776
M. Wt: 304.1 g/mol
InChI Key: OCTDVWIQWSVSFP-UHFFFAOYSA-N
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Description

2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a halogenated thiazole derivative characterized by a 3,5-dichlorophenoxy methyl substituent at the 2-position of the thiazole ring and a carboxylic acid group at the 4-position. The 3,5-dichlorophenoxy group likely enhances lipophilicity and bioactivity, as seen in other halogenated aromatic compounds .

Properties

IUPAC Name

2-[(3,5-dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3S/c12-6-1-7(13)3-8(2-6)17-4-10-14-9(5-18-10)11(15)16/h1-3,5H,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTDVWIQWSVSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OCC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3,5-dichlorophenol with thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Applications/Notes
2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid C₁₁H₈Cl₂NO₃S 328.16 (calc.) 3,5-Cl₂-phenoxy methyl, -COOH N/A Hypothesized bioactivity (e.g., enzyme inhibition)
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 3-Cl-phenyl, -COOH 206–207 Reagent for organic synthesis
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid C₁₀H₆F₂N₂O₂S 256.23 3,5-F₂-phenylamino, -COOH N/A Research intermediate (e.g., kinase inhibitors)
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid C₂₀H₁₇N₃O₂S₂ 407.50 Benzothiazole-amino, -COOH N/A Patent compound with pharmacological activity (e.g., antiviral)

Key Observations:

Substituent Impact on Molecular Weight and Lipophilicity: The dichlorophenoxy methyl group in the target compound increases its molecular weight (328.16) compared to simpler analogs like 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid (239.67) .

Biological Activity Trends: Compounds with extended aromatic systems (e.g., benzothiazole-amino substituents in ) show explicit pharmacological activity in patent studies, suggesting that bulkier substituents may target specific enzymes or receptors . The 3-chlorophenyl analog in lacks reported bioactivity but is commercially available as a reagent, indicating utility in synthetic pathways rather than direct therapeutic use .

Research Findings and Functional Implications

  • Pharmacological Potential: The dichlorophenoxy methyl group may confer affinity for chlorine-sensitive biological targets, as seen in agrochemicals like propiconazole (), which shares a dichlorophenyl moiety but differs in core structure (triazole vs. thiazole) .
  • Synthetic Challenges: The steric bulk of the dichlorophenoxy group could complicate synthesis compared to smaller substituents (e.g., 3-chlorophenyl), necessitating optimized coupling protocols.

Biological Activity

2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound contains a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C11H7Cl2NO3S
  • Molar Mass : 304.15 g/mol
  • IUPAC Name : this compound

The biological effects of this compound are attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular processes or interfere with signaling pathways critical for cell survival and proliferation. Further research is necessary to elucidate the precise mechanisms at play.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of pathogens.
  • Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation in vitro.
  • Enzyme Inhibition : Possible inhibition of acetylcholinesterase (AChE), which may have implications for neurodegenerative diseases.

Antimicrobial Properties

In a study evaluating the antimicrobial activity of thiazole derivatives, this compound showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Candida albicans20

Anticancer Activity

The compound was tested against several cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer). The results demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition.

Cell LineIC50 (µM)
HCT11612.5
MCF-78.0
H46015.0

Enzyme Inhibition Studies

Recent investigations into the enzyme inhibition potential of this compound revealed that it could act as a moderate inhibitor of AChE, which is crucial for developing treatments for Alzheimer's disease.

CompoundIC50 (µM)
This compound25

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study showcased the efficacy of thiazole derivatives against resistant bacterial strains. The results indicated that modifications to the thiazole structure significantly enhanced antimicrobial potency.
  • Cancer Cell Line Inhibition : A recent publication reported that derivatives of thiazole exhibited varying degrees of cytotoxicity against different cancer cell lines. This study highlighted the structure–activity relationship (SAR) that could guide future drug design efforts.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid to maximize yield?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of substituted phenols with thiazole precursors. For analogous compounds (e.g., triazole derivatives), refluxing in polar aprotic solvents like DMSO for extended periods (~18 hours) under inert atmospheres improves yield . Post-reaction steps, such as ice-water quenching and recrystallization (water-ethanol mixtures), enhance purity. Yield optimization may require adjusting stoichiometry, solvent choice, or catalyst presence.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodology : Use a combination of:

  • Melting Point (m.p.) Analysis : Compare observed m.p. with literature values (e.g., analogous thiazole-4-carboxylic acids show m.p. ranges of 141–207°C) .
  • NMR Spectroscopy : Confirm substituent positions via 1^1H and 13^13C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups) .
  • HPLC/MS : Validate molecular weight (e.g., C10_{10}H6_6Cl2_2NO3_3S derivatives have MW ~293.14 g/mol) and detect impurities .

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points) across studies?

  • Methodology : Cross-validate data with peer-reviewed sources (e.g., PubChem, ECHA) and ensure experimental conditions (e.g., heating rate, solvent purity) match reference protocols. For example, discrepancies in m.p. may arise from polymorphic forms or residual solvents .

Advanced Research Questions

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • In Vitro Assays : Use fluorescence-based or colorimetric enzyme inhibition assays (e.g., IC50_{50} determination) to evaluate binding affinity. Thiazole-carboxylic acids often target metabolic enzymes like kinases or hydrolases .
  • Molecular Docking : Model interactions using software like AutoDock Vina, focusing on the carboxylic acid moiety and dichlorophenyl group’s electrostatic contributions .

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

  • Methodology : Synthesize analogs with variations in:

  • Phenyl Substituents : Replace 3,5-dichloro groups with fluoro or methyl groups to assess steric/electronic effects .
  • Thiazole Modifications : Introduce methyl or amino groups at the 5-position to alter solubility or bioactivity .
  • In Vivo Testing : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) in model organisms .

Q. What are the challenges in quantifying this compound in environmental samples, and how can they be addressed?

  • Methodology :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices like water or soil .
  • Analytical Standards : Employ HPLC-UV or LC-MS/MS with deuterated internal standards to improve detection limits (e.g., LOD < 1 ppb) .

Data Contradictions and Validation

Q. How should researchers address conflicting data on this compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stress Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours, monitoring degradation via HPLC .
  • Degradation Kinetics : Calculate half-life (t1/2t_{1/2}) and identify degradation products (e.g., hydrolysis of the ester or thiazole ring opening) .

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